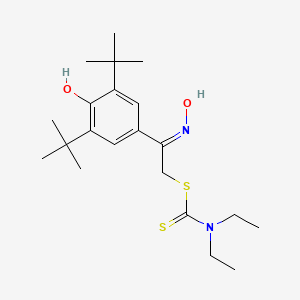

(2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate is a useful research compound. Its molecular formula is C21H34N2O2S2 and its molecular weight is 410.64. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

The compound (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate is a derivative of phenolic compounds known for their antioxidant properties. This article reviews the biological activity of this compound, focusing on its antioxidant effects, potential therapeutic applications, and mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound features a hydroxyimino group attached to a diethylcarbamodithioate moiety, which is derived from 3,5-di-tert-butyl-4-hydroxyphenol. Its structure can be represented as follows:

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. For instance, 3,5-di-tert-butyl-4-hydroxyphenol (BHT), a related compound, has been shown to scavenge free radicals effectively and inhibit lipid peroxidation in various biological systems . The antioxidant activity of this compound can be evaluated using assays such as:

- ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

- FRAP (Ferric Reducing Antioxidant Power)

These assays measure the ability of the compound to neutralize free radicals and reduce oxidative stress.

The compound's biological activity may be attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them and preventing cellular damage. Additionally, it may inhibit enzymes involved in oxidative stress pathways, contributing to its protective effects against oxidative damage in cells .

Study 1: Antioxidant Properties in Biological Models

A study evaluated the antioxidant effects of various phenolic compounds, including derivatives of BHT. The results demonstrated that these compounds significantly reduced oxidative stress markers in mouse brain homogenates. The specific IC50 values for the tested compounds indicated strong potency in scavenging reactive oxygen species (ROS), suggesting that this compound could exhibit similar protective effects .

| Compound Name | IC50 (µM) | Assay Type |

|---|---|---|

| BHT | 1.90 | AChE Inhibition |

| (Compound) | TBD | ABTS & FRAP |

Study 2: In Vivo Metabolism

In vivo studies have shown that related compounds undergo significant metabolism in animal models. For example, approximately 36% of a single oral dose of a related antioxidant was metabolized into active metabolites that retained antioxidant properties. This suggests that this compound may similarly be bioavailable and metabolically active .

Applications De Recherche Scientifique

Antioxidant Activity

One of the primary applications of this compound is its role as an antioxidant. Antioxidants are critical in preventing oxidative stress, which can lead to cellular damage and various diseases. The presence of the 3,5-di-tert-butyl-4-hydroxyphenyl moiety contributes significantly to its antioxidant properties.

Case Studies:

- A study highlighted the effectiveness of similar compounds in scavenging free radicals, demonstrating that derivatives with the hydroxyphenyl group exhibit enhanced antioxidant activity compared to their counterparts without this feature .

- Research has shown that compounds with hydroxy groups can inhibit lipid peroxidation, thereby protecting cellular membranes from oxidative damage .

Biological Evaluation

The biological properties of (2E)-2-(3,5-di-tert-butyl-4-hydroxyphenyl)-2-(hydroxyimino)ethyl diethylcarbamodithioate have been evaluated in various contexts.

Key Findings:

- In vitro studies indicate that compounds with similar structures exhibit antibacterial and antifungal activities. For instance, derivatives have been tested against Mycobacterium avium and shown to outperform standard antibiotics like ciprofloxacin .

- Cytotoxicity assays conducted on human cell lines have demonstrated that certain derivatives maintain a balance between efficacy and safety, suggesting potential therapeutic applications .

Polymer Stabilization

This compound is also recognized for its role in stabilizing polymers, particularly polyolefins. Its incorporation into polymer matrices enhances thermal stability and prevents degradation due to UV exposure.

Industrial Relevance:

- The compound has been utilized as an antioxidant additive in plastics, where it helps maintain material integrity over extended periods .

- The production method for this compound ensures it can be synthesized in forms that enhance its flowability and handling characteristics, which is crucial for industrial applications .

Comparative Data Table

| Application Area | Description | Key Benefits |

|---|---|---|

| Antioxidant Activity | Scavenging free radicals | Reduces oxidative stress |

| Biological Evaluation | Antibacterial and antifungal properties | Potential therapeutic use |

| Polymer Stabilization | Enhances thermal stability of polyolefins | Extends material lifespan |

Propriétés

IUPAC Name |

[(2E)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-2-hydroxyiminoethyl] N,N-diethylcarbamodithioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34N2O2S2/c1-9-23(10-2)19(26)27-13-17(22-25)14-11-15(20(3,4)5)18(24)16(12-14)21(6,7)8/h11-12,24-25H,9-10,13H2,1-8H3/b22-17- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXCONMLJFIJECI-XLNRJJMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=S)SCC(=NO)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=S)SC/C(=N/O)/C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.